Amiselimod, also known by its developmental code MT1303, is a synthetic compound classified as a sphingosine 1-phosphate receptor modulator. It is primarily developed for therapeutic applications in inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. This compound acts selectively on the sphingosine 1-phosphate receptor subtype 1, distinguishing it from other modulators that may activate multiple receptor subtypes, which can lead to unwanted side effects such as bradycardia .
The synthesis of amiselimod involves several key steps, utilizing various reagents and conditions. The initial step includes the reaction of 1-heptanol with sodium hydride in N,N-dimethylformamide. Following this, 5-bromo-2-fluoroborosyl-tolyl is introduced, leading to the formation of an intermediate compound. The process continues with further reactions involving potassium carbonate and n-heptyl bromide under controlled heating conditions (80 °C), yielding the desired product as a colorless oil after extraction and purification steps .
A detailed synthesis pathway includes:
The final product is obtained as a white powder following further reactions with ethanol and hydrochloric acid .
Amiselimod has the chemical formula and features a complex molecular structure characterized by a heptyloxy group and a trifluoromethyl group attached to a phenyl ring. The active metabolite, amiselimod phosphate, is formed through phosphorylation processes in human cells. The structure allows for selective interaction with sphingosine 1-phosphate receptors, particularly receptor subtype 1, which is crucial for its immunomodulatory effects .
The primary chemical reactions involving amiselimod include its conversion to amiselimod phosphate via phosphorylation by sphingosine kinases (SphK). This reaction is essential for activating its pharmacological effects. The metabolic pathway shows that amiselimod is transformed into its active form in target tissues, which then interacts with specific receptors to exert its immunosuppressive effects .
Amiselimod functions primarily as a selective antagonist of the sphingosine 1-phosphate receptor subtype 1. Upon administration, it is converted to amiselimod phosphate, which binds to these receptors on lymphocytes, leading to their sequestration in lymphoid tissues. This mechanism results in reduced lymphocyte counts in circulation (lymphopenia), thereby dampening immune responses that are detrimental in conditions like inflammatory bowel disease . The pharmacokinetic properties indicate a long half-life and gradual accumulation at steady state, which supports its therapeutic use .
Amiselimod exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in clinical settings .
Amiselimod has significant potential in treating autoimmune diseases due to its immunosuppressive properties. Its primary application is in managing inflammatory bowel diseases, where it helps reduce inflammation by modulating lymphocyte trafficking. Clinical studies have demonstrated its ability to achieve therapeutic effects with manageable safety profiles, making it a promising candidate for broader applications in other autoimmune disorders .
The development of sphingosine 1-phosphate receptor (S1PR) modulators represents a paradigm shift in autoimmune disease therapeutics. The foundational breakthrough emerged from the discovery of myriocin (ISP-1), a natural product derived from the fungus Isaria sinclairii with potent immunosuppressive properties. Researchers observed that myriocin was 10-fold more active than cyclosporin A in rodent models, but its clinical utility was limited by toxicity and poor bioavailability [1] [8]. Structural optimization efforts in the 1990s focused on simplifying myriocin’s complex architecture: removal of chiral centers, reduction of ketone/olefin groups, and truncation of the 28-carbon side chain to 14 carbons culminated in FTY720 (fingolimod). A critical innovation was replacing part of the fatty acid chain with a phenyl ring, yielding fingolimod’s optimized structure [1].
Fingolimod’s mechanism remained enigmatic until 2002, when studies revealed it induced functional antagonism of S1P₁ receptors, trapping lymphocytes in secondary lymphoid organs. This lymphocyte sequestration mechanism reduced CNS autoimmunity in experimental autoimmune encephalomyelitis (EAE) models, outperforming cyclosporin A by 100-fold [1] [7]. FDA approval in 2010 for relapsing-remitting multiple sclerosis (MS) validated S1P modulation as a therapeutic strategy. However, fingolimod’s non-selective binding to S1P₁,₃,₄,₅ receptors was linked to cardiovascular and pulmonary side effects, driving demand for refined agents [1] [4].
First-generation modulators like fingolimod faced three key limitations that spurred innovation:
Second-generation modulators addressed these through:
Table 1: Evolution of S1P Receptor Modulator Selectivity Profiles
Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Phosphorylation Required |
---|---|---|---|---|---|---|
Fingolimod | +++ | - | +++ | ++ | ++ | Yes |
Siponimod | +++ | - | - | - | ++ | No |
Ozanimod | +++ | - | - | - | ++ | No |
Amiselimod | +++ | - | - | + | + | Yes |
Key: +++ = High affinity; ++ = Moderate affinity; + = Low affinity; - = Negligible affinity
Amiselimod (MT-1303) exemplifies a "hybrid-optimized" S1P modulator, blending fingolimod’s prodrug strategy with second-generation selectivity. Its design centers on a modified phenylalkylamine backbone (chemical name: 5-[(3R)-3-amino-4-hydroxy-1-butynyl]-2-[4-(trifluoromethyl)phenyl]pyridine), conferring distinct pharmacological advantages [9].
Amiselimod demonstrates broad immunomodulatory activity beyond MS:
Table 2: Amiselimod Efficacy in Preclinical Autoimmune Models
Disease Model | Species | Dose (mg/kg/day) | Key Outcomes |
---|---|---|---|
T-cell Transfer Colitis | SCID Mice | 0.1–0.3 | ↓ Clinical scores by 50–85%; ↓ IFN-γ/IL-17⁺ CD4⁺ T cells; Mucosal healing |
Lupus Nephritis (MRL/lpr) | Mice | 0.1–1 | Prevention of proteinuria; ↓ Kidney T-cell infiltration; ↓ Lymphadenopathy |
Lupus Nephritis (NZBWF1) | Mice | 0.1–0.3 | ↓ Proteinuria scores by >60%; Attenuated glomerulosclerosis and mesangial expansion |
Amiselimod occupies a strategic niche:
Amiselimod exemplifies the ongoing refinement in S1P therapeutics—leveraging mechanistic insights from pioneering compounds while engineering enhanced precision for next-generation autoimmune applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7